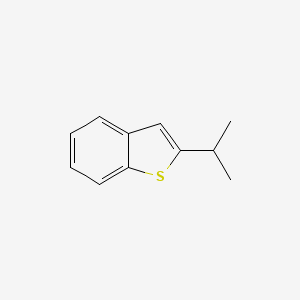

2-(Propan-2-yl)-1-benzothiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39743-75-4 |

|---|---|

Molecular Formula |

C11H12S |

Molecular Weight |

176.28 g/mol |

IUPAC Name |

2-propan-2-yl-1-benzothiophene |

InChI |

InChI=1S/C11H12S/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-8H,1-2H3 |

InChI Key |

LPCZLJKNCRRQFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=CC=CC=C2S1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Propan 2 Yl 1 Benzothiophene and Analogues

Strategies for Constructing the 1-Benzothiophene Skeleton

The formation of the 1-benzothiophene ring system can be achieved through various synthetic routes. These strategies primarily involve the formation of a key carbon-sulfur bond and subsequent cyclization or the construction of the thiophene (B33073) ring onto a pre-existing benzene (B151609) ring.

Cyclization Reactions: Mechanistic Insights and Scope

Cyclization reactions are a cornerstone of benzothiophene (B83047) synthesis, offering diverse pathways from appropriately substituted precursors. These methods often provide high efficiency and control over the substitution pattern of the final product.

Electrophilic cyclization of alkyne precursors, such as o-alkynyl thioanisoles, is a powerful method for synthesizing 2,3-disubstituted benzothiophenes. nih.govorganic-chemistry.orgnih.gov This approach involves the activation of the alkyne by an electrophile, followed by intramolecular attack of the sulfur atom.

A notable example is the use of dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) as a stable electrophilic sulfur source. nih.govorganic-chemistry.orgnih.gov This reagent reacts with o-alkynyl thioanisoles under ambient conditions to afford 2,3-disubstituted benzothiophenes in excellent yields. nih.govorganic-chemistry.orgnih.gov The reaction is believed to proceed through the attack of the alkyne on the electrophilic sulfur of the sulfonium (B1226848) salt, followed by cyclization and demethylation. organic-chemistry.org This method tolerates a wide range of functional groups on the alkyne, including aryl, alkyl, vinyl, and silyl (B83357) groups. researchgate.net However, it has been noted to be ineffective for substrates bearing secondary and tertiary propargyl alcohols. researchgate.net

The scope of electrophiles used in these cyclizations is broad and includes traditional reagents like iodine (I₂), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS), as well as more specialized reagents like phenylselenyl bromide (PhSeBr). nih.gov Copper-catalyzed chloro-, bromo-, and iodocyclization reactions using sodium halides have also been reported. nih.gov

Table 1: Electrophilic Cyclization of o-Alkynyl Thioanisoles

| Starting Material | Electrophile | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| o-(Phenylethynyl)thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | - | Dichloromethane | 2-Phenyl-3-(methylthio)-1-benzothiophene | 95 |

| o-(Cyclohexenylethynyl)thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | - | Dichloromethane | 2-Cyclohexenyl-3-(methylthio)-1-benzothiophene | 92 |

| o-(Butylethynyl)thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | - | Dichloromethane | 2-Butyl-3-(methylthio)-1-benzothiophene | 88 |

Palladium catalysis offers a versatile platform for the synthesis of benzothiophenes through various S-cyclization sequences. One such approach involves the palladium-catalyzed reaction of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.org These precursors, which can be prepared from 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones, undergo heterocyclodehydration in the presence of a palladium catalyst. acs.org For instance, using a catalytic amount of palladium(II) iodide with potassium iodide, (E)-2-(1-alkenyl)benzothiophenes can be obtained in good yields. acs.org

Another palladium-catalyzed method is the oxidative cyclization-deprotection-alkoxycarbonylation of 2-(methylthio)phenylacetylenes. acs.orgnih.gov This process, catalyzed by a PdI₂/KI system under an atmosphere of carbon monoxide and air, yields benzothiophene-3-carboxylic esters. acs.orgnih.gov The reaction proceeds via an intramolecular S-5-endo-dig cyclization, followed by iodide-promoted demethylation and alkoxycarbonylation. acs.org A key advantage of this method is the ability to recycle the catalytic system when conducted in an ionic liquid like BmimBF₄. acs.orgnih.gov

Aryne chemistry provides a powerful one-step method for the synthesis of benzothiophenes. rsc.orgelsevierpure.comnih.gov In this approach, an aryne, typically generated from an o-silylaryl triflate, undergoes an annulation reaction with an alkynyl sulfide (B99878). rsc.orgelsevierpure.comnih.gov This intermolecular reaction allows for the synthesis of a wide array of 3-substituted benzothiophenes. rsc.orgelsevierpure.com The reaction demonstrates good functional group tolerance and allows for versatile C2 functionalizations, enabling the creation of diverse multisubstituted benzothiophenes. rsc.orgnih.gov

For instance, the reaction of various alkynyl sulfides with an o-silylaryl triflate can produce a range of benzothiophenes. nih.gov Similarly, reacting different o-silylaryl triflates with a single alkynyl sulfide can also generate a variety of benzothiophene derivatives. nih.gov

Cross-Coupling Approaches to Benzothiophene Formation

Cross-coupling reactions represent another major strategy for synthesizing benzothiophenes. These methods typically involve the formation of one or more carbon-carbon or carbon-sulfur bonds through a metal-catalyzed process.

A notable example is the palladium-catalyzed Sonogashira-type cross-coupling reaction between a 2-halothiophenol and a terminal alkyne. rsc.org This reaction proceeds through the initial coupling of the thiophenol and alkyne to form an intermediate, which then undergoes an intramolecular cyclization to yield the benzothiophene. rsc.org This method has been successfully applied to the synthesis of various 2-substituted benzothiophenes in moderate to good yields. rsc.org

Furthermore, a transition-metal-free approach for the synthesis of enantioenriched 2,3-disubstituted benzothiophenes has been developed. nih.gov This method utilizes the reaction of benzothiophene S-oxides with boronic esters. The process involves a lithiation-borylation sequence to form an arylboronate complex, followed by a triflic anhydride-promoted Pummerer-type 1,2-metalate shift, resulting in the coupled product with complete enantiospecificity. nih.gov This is particularly significant as it does not require a directing group at the C3 position, a common limitation in other methods. nih.gov

One-Pot and Multicomponent Synthesis Techniques

One-pot and multicomponent reactions are highly efficient strategies that allow for the synthesis of complex molecules like benzothiophenes from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates.

A one-pot procedure for the synthesis of benzothiophenes from readily available o-halo-ethynylbenzene precursors has been described. nih.govelsevierpure.com This method is versatile, allowing for the preparation of not only simple alkyl- and phenyl-substituted benzothiophenes but also more complex structures like benzo[1,2-b:4,5-b']dithiophenes and benzo[1,2-b:3,4-b':5,6-b'']trithiophenes in good to high yields. nih.gov

Another efficient one-pot synthesis involves a palladium-catalyzed C-S bond formation using a hydrogen sulfide surrogate, followed by a heterocyclization reaction. acs.org This method, starting from bromoenynes and o-alkynylbromobenzene derivatives, can be further expanded through in situ functionalization with electrophiles to produce highly substituted thiophenes and benzothiophenes. acs.org

Multicomponent syntheses have also been developed. For example, a palladium-catalyzed multicomponent synthesis of benzothiophene-2-acetic esters has been reported. researchgate.net Additionally, a K₂CO₃-promoted multicomponent cyclization between an o-halogenated benzaldehyde, a 2-methylquinoline, and sulfur powder provides a transition-metal-free route to 2-heteroaryl-3-hydroxybenzo[b]thiophenes. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(Propan-2-yl)-1-benzothiophene |

| 1,2,4-triazoles |

| 1,3,4-thiadiazole |

| (E)-2-(1-Alkenyl)benzothiophenes |

| 2,3-disubstituted benzothiophenes |

| 2-Butyl-3-(methylthio)-1-benzothiophene |

| 2-Cyclohexenyl-3-(methylthio)-1-benzothiophene |

| 2-Phenyl-3-(methylthio)-1-benzothiophene |

| 2-heteroaryl-3-hydroxybenzo[b]thiophenes |

| 4-chloro-3-iodobenzo[b]thiophene |

| Benzene |

| Benzo[1,2-b:3,4-b':5,6-b'']trithiophenes |

| Benzo[1,2-b:4,5-b']dithiophenes |

| Benzothiophene-2-acetic esters |

| Benzothiophene-3-carboxylic esters |

| Bromine |

| Carbon monoxide |

| Dimethyl(thiodimethyl)sulfonium tetrafluoroborate |

| Imidazolones |

| Iodine |

| Iodine monochloride |

| N-Bromosuccinimide |

| N-Iodosuccinimide |

| Palladium(II) iodide |

| Phenylselenyl bromide |

| Potassium iodide |

| Sodium halides |

| Sulfur |

| Thiophene |

| Triflic anhydride |

Regioselective Introduction of the 2-Propan-2-yl Moiety

Achieving regioselective substitution on the benzothiophene core is paramount for synthesizing specific isomers. The electronic properties of the benzothiophene ring inherently favor functionalization at the C2 position, which is more electron-rich and possesses a more acidic proton compared to the C3 position.

The Friedel-Crafts reaction, a classic method for electrophilic aromatic substitution, has been traditionally employed to introduce alkyl groups onto aromatic rings. nih.gov For the synthesis of this compound, this involves the reaction of 1-benzothiophene with an isopropylating agent, such as isopropyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride. The electrophile generated attacks the electron-rich thiophene ring, preferentially at the C2 position. While effective, traditional Friedel-Crafts alkylations can suffer from limitations such as catalyst deactivation, polyalkylation, and potential rearrangement of the alkylating agent, although the latter is not a concern with a secondary electrophile like the isopropyl cation.

Modern strategies offer alternatives to the classic Friedel-Crafts reaction, providing improved selectivity and milder conditions. These include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed Sonogashira cross-coupling of 2-halothiophenols with terminal alkynes, followed by cyclization, provides a route to 2-substituted benzothiophenes. This approach allows for the pre-introduction of the desired alkyl or aryl group onto the alkyne before the formation of the benzothiophene ring.

Aryne Chemistry: One-step synthesis using aryne intermediates and alkynyl sulfides has emerged as an efficient method for creating multisubstituted benzothiophenes. The reaction proceeds through the nucleophilic attack of the alkynyl sulfide on the aryne, followed by cyclization and dealkylation to yield the 2,3-disubstituted benzothiophene.

Intramolecular Cyclizations: The development of intramolecular Friedel-Crafts reactions, often catalyzed by strong acids like phosphoric acid, allows for the construction of the benzothiophene skeleton from appropriately substituted precursors in a metal-free manner. nih.govrsc.org

A summary of catalysts and typical conditions for these alkylation strategies is presented below.

| Strategy | Typical Catalyst/Reagent | Alkylating Agent Example | Key Features |

| Friedel-Crafts Alkylation | AlCl₃, FeCl₃ | Isopropyl bromide | Classic, direct C-H alkylation, C2 selective. |

| Pd-Catalyzed Coupling | Pd(OAc)₂, TMEDA, AgTFA | Phenylacetylene (precursor) | Builds the ring with substituent in place. |

| Aryne Reaction | CsF | Alkynyl sulfides | One-step, good functional group tolerance. |

| Intramolecular Cyclization | Phosphoric Acid | Substituted thioethers | Metal-free, builds the core ring structure. |

This table is generated based on data from multiple sources and represents typical conditions.

Direct C-H functionalization is a highly atom-economical and step-efficient strategy for modifying heterocyclic cores. For benzothiophene, the C-H bond at the C2 position is more acidic and sterically accessible than other positions, making it the primary target for direct functionalization. researchgate.net While C3-functionalization is significantly more challenging and often requires directing groups or specialized S-oxide precursors to achieve regioselectivity, C2-functionalization is more straightforward. researchgate.netnih.gov

Recent advancements have focused on transition-metal-catalyzed and photocatalytic methods to activate the C2 C-H bond for coupling with various partners.

Palladium-Catalyzed C-H Arylation: While focusing on arylation, these methods establish the principle of C2-selective C-H activation. Protocols using Pd(II) catalysts can directly couple benzothiophenes with arylboronic acids with high C2 selectivity.

Silver-Mediated C-H Activation: A novel approach utilizes Ag(I) to perform a C2-selective C-H activation. This allows for subsequent palladium-catalyzed arylation to occur under remarkably mild, near-room-temperature conditions, which expands the functional group tolerance.

Photocatalysis: The use of photocatalysis with transition metals can facilitate C-C bond formation, enabling the introduction of alkyl groups at the C2 position of heterocyclic derivatives. nih.gov This strategy often involves the generation of a radical species that adds to the heterocycle.

Although many reported examples focus on C2-arylation, the underlying principles of regioselective C-H activation are directly applicable to the development of C2-alkylation methodologies for synthesizing compounds like this compound.

Functional Group Compatibility and Synthetic Limitations in 2-Alkyl-1-benzothiophene Synthesis

The utility of a synthetic method is often defined by its tolerance for various functional groups and its inherent limitations. In the synthesis of 2-alkyl-1-benzothiophenes, these factors determine the complexity of the accessible molecules and the stage at which the benzothiophene core can be introduced or modified.

Traditional methods, such as those requiring harsh acidic conditions (e.g., classic Friedel-Crafts) or strongly basic reagents (e.g., organolithiums), often have limited functional group compatibility. Acid-sensitive groups like certain ethers and esters, and base-sensitive groups like ketones, may not be tolerated.

Modern catalytic methods have significantly broadened the scope of compatible functional groups. For instance, dual photoredox and nickel catalysis has been used to synthesize chiral amides from benzothiophene precursors, demonstrating compatibility with a wide array of functionalities. nih.gov Similarly, metal-free approaches using benzothiophene S-oxides for C4-arylation are compatible with sensitive groups like halides and formyls. nih.govnih.gov

The table below summarizes the compatibility of various functional groups with selected modern synthetic methods for benzothiophene derivatives.

| Functional Group | Dual Photoredox/Ni Catalysis nih.gov | Metal-Free S-Oxide Method nih.gov | Intramolecular Friedel-Crafts rsc.org |

| Ethers (e.g., -OMe) | Compatible | Compatible | Compatible |

| Halides (Cl, Br) | Compatible | Compatible | Compatible |

| Ketones (e.g., -C(O)R) | Compatible | Compatible | Compatible |

| Esters (e.g., -CO₂Me) | Compatible | Compatible | Compatible |

| Nitriles (-CN) | Compatible | Not specified | Compatible |

| Trifluoromethyl (-CF₃) | Compatible | Not specified | Compatible |

| Aldehydes (-CHO) | Not specified | Compatible | Compatible |

| Primary/Secondary Amines | Compatible (as reagents) | Not specified | Not Tolerated |

This table represents a summary of findings from the cited literature and may not be exhaustive.

Limitations in 2-alkyl-1-benzothiophene synthesis often relate to regioselectivity and reaction conditions. As noted, achieving substitution at positions other than C2 or C3 is challenging. Furthermore, methods involving transition metals can be expensive and require careful exclusion of air and moisture, while photocatalytic methods may be limited by the availability of suitable precursors and the quantum yield of the desired transformation.

Emerging Green Chemistry Approaches in Benzothiophene Synthesis

The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are increasingly influencing the design of synthetic routes. Several emerging strategies for benzothiophene synthesis align with these goals.

Photocatalysis: Visible-light photocatalysis offers a green alternative to traditional methods that often require high temperatures. acs.org By using an organic dye like Eosin Y as the photocatalyst, it is possible to generate substituted benzothiophenes from o-methylthio-arenediazonium salts and alkynes under green light irradiation at ambient temperature. acs.orgacs.org This method avoids the use of metal catalysts and harsh conditions. acs.org Combined enzymatic and visible-light catalysis has also been developed as a highly efficient and environmentally friendly one-pot method for synthesizing related 2-substituted benzothiazoles. nih.gov

Electrochemical Synthesis: Electrosynthesis replaces chemical oxidants or reductants with electricity, a sustainable and clean reagent. Practical and efficient electrochemical methods have been developed for synthesizing benzothiophene derivatives. organic-chemistry.org For example, the synthesis of C-3-sulfonated benzothiophenes can be achieved from 2-alkynylthioanisoles under oxidant- and catalyst-free conditions. organic-chemistry.orgrsc.org Similarly, paired electrolysis using benzenediazonium (B1195382) salts as aryl radical precursors provides a route to 2-aryl benzothiophenes, showcasing an environmentally friendly and efficient synthetic approach. xmu.edu.cnsciopen.com These methods often proceed at room temperature in undivided cells, simplifying the experimental setup. nih.gov

Metal-Free and Catalyst-Free Reactions: Moving away from precious or toxic metal catalysts is a key goal of green chemistry. Metal-free methods for benzothiophene synthesis include intramolecular Friedel-Crafts reactions catalyzed by recyclable acids like phosphoric acid and reactions utilizing synthetically unexplored benzothiophene S-oxides to achieve regioselective C-H functionalization without any metal. nih.govrsc.orgresearchgate.netresearchgate.net Catalyst-free approaches, such as the synthesis of related benzothiazoles using a benzotriazole (B28993) methodology, further exemplify green and economical synthesis. rsc.org

These emerging approaches not only provide novel pathways to the benzothiophene scaffold but also significantly reduce the environmental impact of their synthesis.

Elucidation of Reaction Mechanisms and Chemical Transformations of 2 Propan 2 Yl 1 Benzothiophene

Oxidative Pathways and Products of the 1-Benzothiophene Moiety

The oxidation of the benzothiophene (B83047) core primarily targets the sulfur atom, leading to the formation of sulfoxides and sulfones. These reactions are significant as they can alter the biological activity and physical properties of the parent molecule.

The oxidation of benzothiophenes can be achieved using various oxidizing agents. For instance, the treatment of 1-arylacetylenes with sulfur dioxide and benzene (B151609) in the presence of antimony pentafluoride has been shown to produce 1-benzothiophene-S-oxides in moderate yields. chempedia.info Another method involves the hydrolysis of corresponding alkoxy sulfonium (B1226848) salts. chempedia.info The oxidation of benzothiophene with t-butyl hypochlorite (B82951) in t-butyl alcohol can yield the corresponding 2-chloro-1-benzothiophene-1-oxide. chempedia.info

A study on the microbial oxidation of benzothiophene revealed the formation of the corresponding sulfoxide, which can undergo further chemical reactions. chempedia.info This highlights the potential for environmentally relevant transformations of benzothiophene derivatives.

In a different approach, a palladium-catalyzed oxidative olefination of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates has been developed. acs.org This reaction proceeds via a direct C-H bond activation strategy, showcasing the utility of the oxidized benzothiophene scaffold in further functionalization. acs.org

| Oxidizing Agent/Catalyst System | Reactant | Product | Reference |

| Sulfur dioxide, Antimony pentafluoride | 1-Arylacetylenes | 1-Benzothiophene-S-oxides | chempedia.info |

| t-Butyl hypochlorite | Benzothiophene | 2-Chloro-1-benzothiophene-1-oxide | chempedia.info |

| Microbial Oxidation | Benzothiophene | Benzothiophene sulfoxide | chempedia.info |

| Pd(OAc)₂, AgOAc | Benzo[b]thiophene 1,1-dioxide, Styrene | (E)-2-Styrylbenzo[b]thiophene 1,1-dioxide | acs.org |

Reductive Transformations of Functional Groups on the Scaffold

Reductive transformations of benzothiophene derivatives can target both the heterocyclic ring and its substituents. The reduction of a chiral derivative of benzothiophene sulfone using lithium aluminum hydride (LAH) has been described, indicating that the sulfone can be reduced back to the sulfide (B99878). chempedia.info

The nature of substituents on the benzothiophene ring can significantly influence the outcome of reductive processes. For instance, the presence of electron-withdrawing or electron-donating groups can affect the ease of reduction of the thiophene (B33073) ring or other functional groups present on the molecule. ashp.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiophene Ring System

The benzothiophene ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the outcome being highly dependent on the reaction conditions and the nature of the substituents present.

Electrophilic Aromatic Substitution (EAS):

The benzothiophene ring is generally reactive towards electrophiles. The most nucleophilic position is the C3-position, followed by the C2-position. hw.ac.uk However, the bulky isopropyl group at the C2-position in 2-(propan-2-yl)-1-benzothiophene would likely direct electrophilic attack to other positions on the benzene ring, primarily positions 4 and 6, due to steric hindrance.

Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comyoutube.comlibretexts.org The mechanism of EAS involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate, known as a benzenium ion or σ-complex, followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com The rate of reaction is increased by electron-donating groups and decreased by electron-withdrawing groups. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNA_r):

Aromatic rings are generally electron-rich and thus not prone to nucleophilic attack. However, nucleophilic aromatic substitution (SNA_r) can occur if the aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups, particularly at positions ortho or para to a good leaving group. wikipedia.orgyoutube.comyoutube.comlibretexts.org The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org Another possible mechanism is the elimination-addition pathway, which proceeds through a benzyne (B1209423) intermediate. youtube.com

For this compound, direct nucleophilic substitution on the unsubstituted benzene ring is unlikely. However, if the ring were to be functionalized with appropriate electron-withdrawing groups and a leaving group, SNA_r could be induced. Computational studies on thiophene derivatives have shown that the SNA_r reaction proceeds via a stepwise pathway involving the initial addition of the nucleophile followed by the departure of the leaving group. nih.gov

Detailed Mechanistic Studies of Carbon-Carbon and Carbon-Heteroatom Bond Formations Involving Benzothiophenes

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on the benzothiophene scaffold is crucial for the synthesis of complex derivatives with diverse applications.

Kinetic Isotope Effects and Intermediate Characterization

Kinetic isotope effect (KIE) studies are instrumental in elucidating reaction mechanisms by identifying the rate-determining step. For instance, the absence of a significant KIE in some C-H activation reactions suggests that C-H bond cleavage is not the rate-determining step. acs.org In a study on the palladium-catalyzed oxidative Heck reaction of benzo[b]thiophene 1,1-dioxides, a kinetic isotope effect was observed, indicating that C-H activation is involved in the rate-determining step. acs.org

The characterization of reaction intermediates is also vital for understanding reaction pathways. Techniques like high-resolution mass spectrometry (HRMS) can confirm the formation of key intermediates, such as metallacycles in transition-metal-catalyzed reactions. acs.org For example, in a palladium-catalyzed atroposelective C-H vinylation, a seven-membered palladacycle intermediate was identified. acs.org

Catalytic Cycle Elucidation in Transition-Metal Mediated Reactions

Transition-metal catalysis is a powerful tool for the functionalization of benzothiophenes. Elucidating the catalytic cycle is key to understanding and optimizing these reactions. A general catalytic cycle for a cross-coupling reaction often involves:

Oxidative Addition: The metal catalyst inserts into a carbon-halogen or C-H bond.

Transmetalation (for cross-coupling): A second organic group is transferred to the metal center from an organometallic reagent.

Reductive Elimination: The two organic groups couple and are eliminated from the metal center, regenerating the catalyst. researchgate.net

In the context of C-H activation, a concerted metalation-deprotonation (CMD) pathway is often proposed, leading to the formation of a metallacycle intermediate. nih.gov For example, in a palladium-catalyzed oxidative olefination, the proposed mechanism involves the initial C-H activation of the benzo[b]thiophene 1,1-dioxide by the Pd(II) catalyst to form a palladacycle intermediate. This is followed by coordination and migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and a Pd(II)H species. acs.org

| Catalyst System | Reaction Type | Key Mechanistic Steps | Reference |

| Pd(OAc)₂, l-tert-leucine | Atroposelective C-H Vinylation | C-H metalation, alkene insertion, β-hydride elimination, desilylation | acs.org |

| Pd(OAc)₂, AgOAc | Oxidative Heck Reaction | C-H activation, migratory insertion, β-hydride elimination | acs.org |

| [Cp*RhCl₂]₂, AgBF₄, AgOAc | Cross-Dehydrogenative Coupling | C-H activation, alkene insertion, reductive elimination | hw.ac.uk |

Photochemical and Electrochemical Reactivity of Benzothiophene Derivatives

The photochemical and electrochemical properties of benzothiophene derivatives are of interest for their potential applications in materials science, such as in organic light-emitting diodes (OLEDs) and solar cells.

A study on the electrochemical synthesis of benzothiophene dioxides from sulfonhydrazides and internal alkynes reported a method that avoids the need for transition metal catalysts or stoichiometric oxidants. rsc.org The reaction proceeds through a selective ipso-addition to form a strained quaternary spirocyclization intermediate, followed by an S-migration process. rsc.org Some of the synthesized benzothiophene derivatives exhibited strong blue fluorescence, indicating their potential as emitters in electronic devices. rsc.org

Furthermore, a photoinduced sulfonylation of methyl(2-alkynylphenyl)sulfanes using a photocatalyst under visible light has been developed to generate 3-(methylsulfonyl)benzo[b]thiophenes. researchgate.net This reaction proceeds via a radical relay mechanism involving a methyl radical intermediate. researchgate.net

Advanced Spectroscopic and Structural Analysis of 2 Propan 2 Yl 1 Benzothiophene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon-hydrogen framework of a molecule.

In ¹H NMR spectroscopy of 2-(propan-2-yl)-1-benzothiophene, the chemical shifts and coupling patterns of the protons provide a definitive fingerprint of the structure. The spectrum can be divided into two main regions: the aromatic region for the benzothiophene (B83047) core and the aliphatic region for the isopropyl substituent.

The seven protons of the benzothiophene ring system typically resonate between δ 7.0 and δ 8.0 ppm. Based on data for the parent 1-benzothiophene, the proton at the C3 position is expected to appear as a singlet, influenced by the adjacent isopropyl group. chemicalbook.comuq.edu.au The four protons on the benzene (B151609) ring (H4, H5, H6, H7) will appear as a complex multiplet system due to spin-spin coupling.

The isopropyl group will give rise to two distinct signals. The single methine proton (-CH) will appear as a septet due to coupling with the six equivalent methyl protons. Its chemical shift would be expected in the δ 3.0-3.5 ppm range, shifted downfield by the adjacent aromatic ring. The six methyl protons (-CH₃) will appear as a doublet, coupled to the single methine proton, with a chemical shift typically around δ 1.3-1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound This table is predictive and based on known values for benzothiophene and general substituent effects.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | ~7.1 | Singlet (s) | N/A |

| H4, H5, H6, H7 | 7.2-7.9 | Multiplet (m) | Various |

| Isopropyl CH | 3.2-3.4 | Septet (sept) | ~7.0 |

| Isopropyl CH₃ | 1.3-1.4 | Doublet (d) | ~7.0 |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound would show eleven distinct signals corresponding to its eleven carbon atoms. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached and nearby atoms.

The carbons of the benzothiophene ring are expected to resonate in the aromatic region of the spectrum, typically between δ 120 and δ 150 ppm. The C2 carbon, bearing the isopropyl group, would be significantly shifted downfield compared to unsubstituted benzothiophene. The isopropyl group itself will display two signals: one for the methine carbon (CH) around δ 30-40 ppm and one for the two equivalent methyl carbons (CH₃) around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound This table is predictive and based on known values for benzothiophene and general substituent effects.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | >145 |

| C3 | ~122 |

| C3a (bridgehead) | ~139 |

| C4 | ~124 |

| C5 | ~124 |

| C6 | ~123 |

| C7 | ~122 |

| C7a (bridgehead) | ~140 |

| Isopropyl CH | 30-40 |

| Isopropyl CH₃ | 20-25 |

To unambiguously assign all proton and carbon signals, especially for the overlapping aromatic protons, two-dimensional (2D) NMR experiments are indispensable. harvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would show a strong cross-peak between the isopropyl methine proton and the methyl protons. It would also help to trace the connectivity between the adjacent protons on the benzene ring (e.g., H4-H5, H5-H6, H6-H7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the isopropyl methine and methyl proton signals to their corresponding carbon signals. Similarly, each aromatic proton (H3-H7) would be correlated to its attached carbon (C3-C7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. For example, correlations would be expected from the isopropyl methyl protons to the isopropyl methine carbon and to the C2 carbon of the benzothiophene ring. The H3 proton would show a correlation to C2, confirming their proximity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the isopropyl group would appear in the 3000-2850 cm⁻¹ range.

C=C Stretching: Aromatic C=C stretching vibrations within the benzothiophene ring system give rise to a series of bands in the 1600-1450 cm⁻¹ region. iosrjournals.org

C-H Bending: In-plane and out-of-plane C-H bending vibrations for the aromatic ring and the aliphatic group would be present in the 1475-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

C-S Stretching: The stretching vibration of the carbon-sulfur bond within the thiophene (B33073) ring is typically weak and found in the 710-680 cm⁻¹ region. iosrjournals.org

The Raman spectrum would be particularly useful for observing the symmetric vibrations and the C=C and C-S bonds, which often give strong Raman signals. sci-hub.se

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table is predictive and based on general group frequencies and data for related benzothiophene derivatives.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Aliphatic C-H Bend | 1470 - 1365 | Medium |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong |

| C-S Stretch | 710 - 680 | Weak-Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy probe the electronic transitions within a molecule. These techniques are sensitive to the extent of conjugation and the presence of various substituents.

The parent compound, 1-benzothiophene, exhibits absorption maxima in the UV region, characteristic of its π-conjugated system. researchgate.net The introduction of an alkyl group, such as an isopropyl group, at the C2 position generally leads to a small bathochromic (red) shift in the absorption bands due to its electron-donating inductive effect. This effect increases the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), slightly reducing the HOMO-LUMO energy gap.

Benzothiophenes are known to be fluorescent, and the emission spectrum is typically a mirror image of the absorption spectrum. researchgate.net The introduction of the 2-isopropyl group is expected to have a modest effect on the fluorescence properties. The quantum yield of fluorescence may be influenced by the substituent, but significant changes are not generally expected for simple alkyl groups. The photophysical properties are highly dependent on the electronic nature of the substituent; electron-donating or withdrawing groups can have a much more pronounced effect on the absorption and emission wavelengths and intensities. nih.govclockss.org

Table 4: Predicted Electronic Spectroscopy Data for this compound This table is predictive and based on data for benzothiophene and known substituent effects.

| Spectroscopic Parameter | Expected Value | Notes |

|---|---|---|

| UV-Vis Absorption (λ_max) | 230-300 nm | Multiple bands expected, slightly red-shifted compared to 1-benzothiophene. |

| Fluorescence Emission (λ_em) | >300 nm | Expected to be fluorescent, with emission at a longer wavelength than absorption. |

Excited State Dynamics and Photophysical Processes

The study of the excited state dynamics of benzothiophene derivatives is crucial for understanding their potential in various applications, such as organic light-emitting diodes (OLEDs) and fluorescent probes. Upon photoexcitation, these molecules undergo a series of photophysical processes.

Research on related benzothiazole (B30560) systems, which share structural similarities with benzothiophenes, indicates that these molecules can undergo an excited-state intramolecular proton transfer (ESIPT). nih.gov This process involves the transfer of a proton within the molecule upon excitation, leading to the formation of a transient tautomer. nih.gov This tautomer then relaxes back to the ground state, often accompanied by a large Stokes-shifted fluorescence. nih.gov The ESIPT process is typically ultrafast, occurring on the femtosecond timescale. nih.govresearchgate.net

For instance, in 2-(2'-hydroxyphenyl)benzothiazole (HBT), a model system for ESIPT, simulations have predicted an ultrafast proton transfer with a time constant of 48-54 femtoseconds and an excited-state lifetime of 1.7-1.8 picoseconds. nih.govresearchgate.net After the proton transfer, the molecule becomes trapped in a metastable keto structure in the S1 excited state before undergoing internal conversion back to the ground state. nih.govresearchgate.net

The photophysical behavior of these compounds is also influenced by the surrounding environment. In push-pull molecules like 4,7-dithien-2-yl-2,1,3-benzothiadiazole, the solvent polarity plays a significant role in the excited state dynamics. rsc.org Time-dependent spectra show that an internal charge transfer, assisted by the planarization of the thiophene rings, occurs on a picosecond timescale. rsc.org This process is accompanied by the stabilization of the charge transfer state in polar solvents. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds, including this compound. The fragmentation patterns observed in the mass spectrum provide valuable information about the compound's structure.

The electron ionization (EI) mass spectra of benzothiophene and its alkyl derivatives are characterized by fragmentation patterns dominated by the loss of C2H2 and CS units. researchgate.net For instance, the mass spectrum of propan-2-ol, which contains the isopropyl group present in this compound, shows a base ion peak at m/z 45. docbrown.info However, the molecular ion peak for propan-2-ol is relatively small, suggesting it is less stable. docbrown.info

In the case of substituted benzothiophenes, the fragmentation pathways can be more complex. Studies on protonated benzothiophene radical cations formed by atmospheric pressure chemical ionization (APCI) have provided detailed insights into their fragmentation. nih.gov Understanding these patterns is crucial for the analysis of polycyclic aromatic sulfur-containing compounds (PASHs) found in fossil fuels. nih.gov

The fragmentation of benzothiophene dicarbonyldichlorides is characterized by the cleavage of the C-C1 bond, while in dianilides, the dominant peaks are formed by the cleavage of the C-N bond of the anilido group. nih.gov

Table 1: Key Fragmentation Data for Related Compounds

| Compound/Fragment | m/z Value | Significance |

| Propan-2-ol | 45 | Base ion peak docbrown.info |

| Benzothiophene | 134 | Molecular Ion |

| Benzothiopyrilium species | 147 | Observed in 2- and 3-methylbenzo[b]thiophene (B106505) researchgate.net |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, and intermolecular interactions.

For benzothiophene derivatives, X-ray crystallography has been instrumental in understanding their solid-state packing and the nature of non-covalent interactions that govern their crystal structures. These interactions can include hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.netnih.gov

In the crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one, a related compound, two independent molecules are present in the asymmetric unit, and they are assembled parallel to each other. researchgate.net The crystal structure is formed by infinite sheets of these assemblies. researchgate.net

Hirshfeld surface analysis, often used in conjunction with X-ray crystallography, helps to visualize and quantify intermolecular interactions. researchgate.net For some spirooxindole-benzo[b]thiophene derivatives, Hirshfeld analysis has shown that interactions such as Cl···H, O···H, N···H, and C···H are significant in stabilizing the crystal structure. researchgate.net

The study of intermolecular interactions is also crucial for understanding the properties of materials. For example, in thiophene-cored systems, dispersion forces are found to be the dominant factor in the binding between molecules. nih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties and Electron Transfer Processes

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of compounds and to investigate electron transfer processes. libretexts.org It involves scanning the potential of an electrode and measuring the resulting current. libretexts.org

For benzothiophene-based conjugated polymers, CV has been employed to evaluate their potential as materials for supercapacitors. rsc.org These studies reveal that the porous architecture and the nature of the linker significantly influence the electrochemical properties, including specific capacitance and ion diffusion. rsc.org For example, a porous polymer with a phenyl-bridged linker demonstrated a high specific capacitance of 842.4 F g⁻¹ at 0.5 A g⁻¹. rsc.org

In the case of a bisacridinium-Zn(II) porphyrin conjugate, CV studies showed a two-electron oxidation of the porphyrin and a simultaneous one-electron reduction of the two acridinium (B8443388) units. academie-sciences.fr This indicates limited electronic communication between the acridinium moieties. academie-sciences.fr The HOMO-LUMO gap for this system was estimated to be 1.4 eV. academie-sciences.fr

The electrochemical behavior of benzothiophene derivatives can also be influenced by photochemical processes. For some dithienylethene derivatives on ITO electrodes, cyclic voltammetry has been used to study the ring-opening and ring-closing reactions that can be triggered by light. rsc.org

Table 2: Electrochemical Data for a Related Conjugated Polymer

| Polymer | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Cycle Stability (%) |

| Ph-DTDO porous | 842.4 | 0.5 | 98.78 after 6000 cycles rsc.org |

Surface Characterization Techniques for Thin Films (e.g., Atomic Force Microscopy)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that is used to image the surface topography of materials at the nanoscale. It is particularly valuable for characterizing the morphology of thin films of organic semiconductors, including those based on benzothiophene.

AFM studies on thin films of benzothiophene derivatives have revealed details about their growth, morphology, and the influence of processing conditions. ulb.ac.beresearchgate.netulb.ac.bersc.org For instance, in thin films of 2,7-bis(octyloxy) smolecule.combenzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8), AFM has been used to observe the surface morphology, including the formation of terraced islands on top of a continuous film. ulb.ac.beresearchgate.net

The thermal stability and potential polymorphism of these thin films have also been investigated using AFM in combination with other techniques like grazing incidence wide-angle X-ray scattering (GIWAXS). ulb.ac.bersc.orgresearchgate.net These studies have shown that temperature can induce structural transitions in the films, which can be reversible. ulb.ac.bersc.org For example, C8O–BTBT–OC8 films exhibit a transition from a surface-induced phase to a high-temperature phase at around 90 °C. ulb.ac.bersc.org

Ultra-high resolution AFM has even made it possible to resolve individual thiophene units and the lattice of semicrystalline spin-coated films of polythiophenes. nih.gov This level of detail allows for the identification of domain boundaries and disorder within the films, which is crucial for understanding their electronic properties. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Propan 2 Yl 1 Benzothiophene Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to determine the electronic structure and geometric parameters of molecules.

For even greater accuracy, ab initio methods, which are based on first principles without the use of empirical parameters, can be employed. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data on the geometry and energetics of the system. In a study on halogen and hydrogen bonding in benzothiophene (B83047) derivatives, ab initio calculations were shown to provide bond distances and angles that were in excellent agreement with experimental X-ray crystal structure data. nih.gov These high-accuracy calculations are crucial for validating the results obtained from more computationally efficient methods like DFT and for providing a deeper understanding of the subtle electronic effects within the molecule.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemmethod.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability, with a larger gap indicating higher stability and lower chemical reactivity. espublisher.com

For 2-(propan-2-yl)-1-benzothiophene, the electron-donating isopropyl group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO energy might also be slightly affected. The precise values of HOMO, LUMO, and the energy gap can be calculated using DFT methods. chemmethod.com This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack.

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Benzothiophene System. Note: The values presented are illustrative and would need to be specifically calculated for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemmethod.comresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the MEP map would likely show the most negative potential localized around the sulfur atom due to its lone pairs of electrons, as well as on the benzene (B151609) ring. The isopropyl group, being electron-donating, would further enhance the electron density on the benzothiophene ring system. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, and for predicting the regioselectivity of chemical reactions. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. chemmethod.comuni-muenchen.dewisc.edu NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to stabilizing electronic interactions. wisc.edu

For this compound, NBO analysis would reveal the nature of the C-S, C-C, and C-H bonds, including their hybridization and polarization. It would also quantify the delocalization of the sulfur lone pairs and the π-electrons of the aromatic system. The interaction between the orbitals of the isopropyl group and the benzothiophene core can also be investigated, providing insights into hyperconjugation effects.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C=C) | π(C=C) | Value |

| LP(S) | σ(C-C) | Value |

Table 2: Illustrative NBO Second-Order Perturbation Analysis for a Substituted Benzothiophene. Note: This table shows hypothetical interactions and their stabilization energies. Specific calculations are required for this compound.

Topological Analysis of Electron Density (AIM, ELF, LOL, RDG)

The topological analysis of the electron density provides a rigorous and quantitative description of chemical bonding based on the theories of Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL). researchgate.netnih.gov These methods analyze the gradient and Laplacian of the electron density to identify critical points that correspond to atomic nuclei, bond paths, rings, and cages.

The AIM analysis of this compound would allow for the characterization of the bond critical points (BCPs) for all the covalent bonds, providing information on their strength and nature (covalent vs. electrostatic). nih.gov ELF and LOL analyses would visualize the regions of high electron localization, corresponding to covalent bonds and lone pairs, offering a clear depiction of the electronic structure. The Reduced Density Gradient (RDG) analysis is particularly useful for identifying and visualizing weak non-covalent interactions.

Modeling Reaction Pathways and Transition States

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions involving benzothiophene derivatives. Through methods like Density Functional Theory (DFT) and ab initio calculations, it is possible to map out the potential energy surface of a reaction, identifying the low-energy pathways from reactants to products. These calculations are crucial for understanding reaction feasibility, kinetics, and the structures of transient species.

A key aspect of this modeling is the identification and characterization of transition states—the highest energy point along the reaction coordinate. The geometry and energy of the transition state determine the activation energy of the reaction, which is a critical factor in its rate. For instance, in the synthesis or functionalization of this compound, theoretical models can predict the most likely sites for electrophilic or nucleophilic attack and the energetic barriers associated with different reaction pathways.

Table 1: Representative Data from a Modeled Reaction Pathway

| Parameter | Value |

|---|---|

| Reaction Pathway 1 Net Energy | -84.7 kcal/mol |

| Reaction Pathway 2 Initial Energy | 90.1 kcal/mol |

This table presents illustrative data from a computational study on a related chemical system to demonstrate the types of parameters that can be determined through theoretical modeling of reaction pathways. mdpi.com

Prediction of Spectroscopic Parameters from First Principles

"First principles," or ab initio, quantum chemistry methods allow for the prediction of various spectroscopic properties of molecules, starting from fundamental physical constants and the atomic composition of the molecule. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds like this compound.

Commonly predicted spectroscopic parameters include:

Nuclear Magnetic Resonance (NMR) spectra: Theoretical calculations can accurately predict the chemical shifts of ¹H and ¹³C nuclei, providing a powerful tool for confirming the structure of a molecule.

Vibrational spectra (Infrared and Raman): The vibrational frequencies and intensities of a molecule can be calculated, which correspond to the peaks observed in IR and Raman spectroscopy. These calculated spectra can be compared with experimental data to confirm the presence of specific functional groups and to understand the molecule's vibrational modes.

Electronic spectra (UV-Visible): The energies and intensities of electronic transitions can be computed, which helps in the interpretation of UV-Vis absorption spectra and provides insights into the electronic structure of the molecule.

For example, a study on 2-(4-methoxyphenyl)benzo[d]thiazole utilized DFT methods with the 6-311G(d,p) basis set to calculate its vibrational wavenumbers. mdpi.com The results showed good agreement with experimental FT-IR data, demonstrating the predictive power of these computational techniques. mdpi.com Similarly, research on cyclopenta thiophene (B33073) chromophores with benzothiophene acceptors used first principles to predict their electronic and nonlinear optical properties, calculating parameters such as LUMO-HOMO band gaps which were found to be between 1.75 and 1.92 eV. nih.govresearchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Technique | Calculated Value (Illustrative) | Experimental Value (Illustrative) |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 7.85 | 7.82 |

| ¹³C NMR Chemical Shift (ppm) | 140.2 | 139.9 |

| IR Vibrational Frequency (cm⁻¹) | 1595 | 1598 |

This table provides a hypothetical comparison to illustrate the typical agreement between theoretically predicted spectroscopic parameters and experimental results for similar aromatic compounds.

The application of these computational methods to this compound would allow for a detailed understanding of its structural and electronic properties, complementing and guiding experimental investigations.

Applications in Advanced Materials Science Leveraging the 2 Isopropyl 1 Benzothiophene Motif

Design Principles for Organic Semiconductor Materials Based on Benzothiophene (B83047) Scaffolds

The design of high-performance organic semiconductors based on benzothiophene scaffolds is a strategic process of molecular engineering aimed at optimizing electronic properties, molecular packing, and processability. The core benzothiophene unit provides a robust electronic foundation, while peripheral functionalization allows for the fine-tuning of material characteristics.

Key design principles include:

Expansion of the π-Conjugated Core: Fusing multiple benzothiophene units, as seen in the prominent ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene (BTBT) structure, enhances π-orbital overlap and promotes efficient charge delocalization. This extended conjugation is fundamental to achieving high charge carrier mobility.

Side-Chain Engineering: The attachment of alkyl or other functional side chains to the benzothiophene core is critical. The length and nature of these chains influence solubility, which is crucial for solution-based processing techniques. rsc.orgnih.gov More importantly, side chains play a defining role in the solid-state packing of the molecules. Longer alkyl chains can lead to more ordered molecular arrangements and improved charge mobility by reducing intrinsic disorder. rsc.org The position of these substituents also dramatically impacts molecular packing, which can shift the material's ionization potential and charge transport properties. d-nb.info

Molecular Symmetry and Substitution: Symmetrical substitution on the benzothiophene backbone, such as in 2,7-disubstituted BTBT derivatives, often leads to highly ordered crystalline structures with favorable herringbone or slipped-stack packing motifs. d-nb.info These motifs are essential for creating two-dimensional charge transport pathways, which are highly desirable for transistor applications. csic.es

Introduction of Functional Groups: Introducing specific functional groups can tailor the material's properties for different applications. For instance, attaching electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels for applications in photovoltaics. nih.gov Phenyl groups, as in 2,7-Diphenyl ulb.ac.bebenzothieno[3,2-b]benzothiophene (DPh-BTBT), have been shown to yield high mobility and excellent air stability. nih.gov

By manipulating these molecular features, scientists can create a vast library of benzothiophene-based materials with properties tailored for specific electronic devices.

Integration into Organic Field-Effect Transistors (OFETs)

Benzothiophene derivatives, particularly those based on the BTBT core, are leading candidates for the active layer in OFETs due to their high charge carrier mobilities and environmental stability. nih.govrsc.org

Charge carrier mobility, a key metric for OFET performance, is profoundly influenced by the molecular structure of the benzothiophene derivative. The structure dictates how molecules pack in the solid state, which in turn determines the efficiency of charge hopping or transport between adjacent molecules.

Research on isomers of didodecyl ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene demonstrates that the substitution pattern is a critical factor. d-nb.info Different isomers exhibit distinct crystalline packing motifs (e.g., slipped-stack vs. herringbone), which leads to significant variations in intermolecular electronic coupling and, consequently, charge mobility. d-nb.info For instance, the 2,7-disubstituted isomer (2,7-didodecyl-BTBT) was found to have a much lower ionization potential in the solid state and simulations pointed towards a band-like transport mechanism, contributing to strikingly high mobility. d-nb.info

The introduction of different substituents also has a major effect. Symmetrically substituted 2,7-divinyl ulb.ac.bebenzothieno[3,2-b]benzothiophene has demonstrated good electrical performance with mobilities up to 0.4 cm²/V·s. rsc.org Even more impressive, vapor-deposited thin films of DPh-BTBT have been used to create OFETs with mobilities reaching approximately 2.0 cm²/V·s, showcasing the material's excellent characteristics for high-performance, air-stable devices. nih.gov

The performance of an OFET is not solely dependent on the molecular properties of the semiconductor but also on the morphology and microstructure of the thin film active layer. The arrangement of molecules at the interface with the dielectric layer is particularly critical for charge transport. rsc.org

Techniques like Atomic Force Microscopy (AFM) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are used to study the thin film morphology. ulb.ac.beresearchgate.net For derivatives like 2,7-bis(octyloxy) ulb.ac.bebenzothieno[3,2-b]-benzothiophene (C8O-BTBT-OC8), studies show that the film structure can be influenced by the substrate, leading to a "substrate-induced phase" (SIP) that differs from the bulk material's crystal structure. ulb.ac.bersc.org

The deposition conditions, such as substrate temperature, play a crucial role. For some benzothiophene derivatives, increasing the substrate temperature during vacuum deposition can lead to larger, more uniformly oriented crystalline grains in the film, which can enhance field-effect mobility. mpg.derug.nl For instance, films of OEG-BTBT deposited at 60 °C showed significantly larger crystal domains (>1 μm) compared to those deposited at room temperature. mpg.de Annealing the films after deposition can also induce structural transitions. C8O-BTBT-OC8 films, for example, undergo a reversible transition to a high-temperature phase when annealed above 90 °C, altering the molecular tilt and packing, which directly impacts device performance. rsc.org

OFETs based on benzothiophene derivatives have demonstrated impressive performance metrics. Key parameters include the field-effect mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

High mobilities have been a significant achievement for this class of materials. For example, OFETs using DPh-BTBT as the active layer have shown mobilities around 2.0 cm²/V·s and high Ion/Ioff ratios of 10⁷, all while operating stably in ambient conditions. nih.gov Another derivative, C6-Ph-BTBT, achieved a hole mobility of 4.6 cm²/V·s with an on/off ratio of 2.2 × 10⁷ in air. rsc.org These values are competitive with, and in some cases exceed, those of amorphous silicon.

Device stability is another critical advantage. Many benzothiophene derivatives show remarkable air stability, a crucial feature for practical applications. An OFET based on 2,7-divinyl ulb.ac.bebenzothieno[3,2-b]benzothiophene showed no significant change in mobility even after being exposed to air for at least 60 days. rsc.org However, stability can be compromised by certain molecular modifications. The integration of hydrophilic side chains, for example, can lead to bias stress effects and device degradation due to charge trapping at the dielectric interface. nih.gov

Table 1: Performance of OFETs based on various Benzothiophene Derivatives

| Compound | Mobility (cm²/V·s) | On/Off Ratio | Deposition Method |

| DPh-BTBT | ~2.0 | 10⁷ | Vapor Deposition |

| C6-Ph-BTBT | 4.6 | 2.2 × 10⁷ | Vapor Deposition |

| DPV-BTBT | up to 0.4 | - | - |

| Benzo[1,2-b:4,5-b′]bis[b]benzothiophenes | up to 0.01 | - | Solution Processed |

| OEG-BTBT | Low | Low | - |

Role in Organic Photovoltaic (OPV) Devices and Light-Harvesting Applications

The favorable electronic properties of benzothiophene derivatives also make them suitable for use in organic photovoltaics. In OPVs, materials are needed to absorb sunlight efficiently and facilitate the separation of photo-generated excitons into free charge carriers.

Benzothiophene-based molecules are being explored as non-fullerene acceptors (NFAs) in OPV devices. nih.govrsc.org The design strategy often involves creating an Acceptor-Donor-Acceptor (A-D-A) structure, where a central electron-donating core is flanked by two electron-accepting end groups. nih.gov The benzothiophene dioxide moiety, for example, has been used as a core donor. By modifying the end-capped acceptor groups, researchers can fine-tune the material's absorption spectrum and energy levels to improve the power conversion efficiency (PCE) of the solar cell. nih.gov

The goal is to design molecules with broad absorption spectra and energy levels that align favorably with a donor polymer (like PM6) to ensure efficient electron transfer. nih.gov Theoretical studies on newly designed benzothiophene derivatives predicted materials with reduced energy gaps and broader absorption, making them promising candidates for high-efficacy organic solar cells. nih.gov

Exploration as Components in Other Functional Materials (e.g., Dyes)

The versatility of the benzothiophene scaffold extends beyond transistors and solar cells into the realm of functional dyes for sensing and imaging. The strong fluorescence and environmental sensitivity of certain derivatives make them attractive for these applications.

Researchers have designed and synthesized novel BTBT derivatives that exhibit interesting photophysical behaviors like aggregation-induced emission (AIE) and mechanofluorochromism (MFC). rsc.org AIE is a phenomenon where non-emissive molecules are induced to emit light upon aggregation, which is highly useful for creating sensors and bio-probes. Mechanofluorochromism is the change in fluorescence color in response to mechanical stimuli like grinding or shearing. A derivative linking BTBT with tetraphenylethylene (B103901) (BTBT-TPE) was shown to exhibit AIE, indicating its potential for applications in mechanical stress sensors or security inks. rsc.org

Table of Compounds Mentioned

| Abbreviation/Name | Full Chemical Name |

| BTBT | ulb.ac.beBenzothieno[3,2-b] ulb.ac.bebenzothiophene |

| 2-isopropyl-1-benzothiophene | 2-(Propan-2-yl)-1-benzothiophene |

| C8O-BTBT-OC8 | 2,7-bis(octyloxy) ulb.ac.bebenzothieno[3,2-b]-benzothiophene |

| OEG-BTBT | 2,7-bis(2(2-methoxy ethoxy)ethoxy) benzo[b]benzo researchgate.netmpg.de thieno[2,3-d] thiophene (B33073) |

| didodecyl-BTBT | 2,7-didodecyl ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene |

| DPh-BTBT | 2,7-Diphenyl ulb.ac.bebenzothieno[3,2-b]benzothiophene |

| DPV-BTBT | 2,7-divinyl ulb.ac.bebenzothieno[3,2-b]benzothiophene |

| C6-Ph-BTBT | 2-(4-hexylphenyl) ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene |

| BTBT-TPE | ulb.ac.beBenzothieno[3,2-b] ulb.ac.bebenzothiophene-tetraphenylethylene |

| PM6 | Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))] |

Future Research Directions and Unexplored Academic Avenues for 2 Propan 2 Yl 1 Benzothiophene Chemistry

Development of Novel and Sustainable Synthetic Routes

While classical methods for benzothiophene (B83047) synthesis are well-established, the future lies in developing more efficient, sustainable, and economically viable routes to 2-(Propan-2-yl)-1-benzothiophene and its derivatives. Current research in heterocyclic chemistry points toward several promising avenues. organic-chemistry.org

Key Future Directions:

Electrochemical Synthesis: Green and practical electrochemical methods are emerging for the synthesis of substituted benzothiophenes. organic-chemistry.org Future work could adapt these oxidant- and catalyst-free conditions, potentially using 2-alkynyl thioanisoles or related precursors, to achieve a high-yield, sustainable synthesis of the target molecule.

Photocatalytic Reactions: The use of visible-light photoredox catalysis offers a mild and powerful tool for organic synthesis. organic-chemistry.org Developing a photocatalytic radical annulation process could provide a novel and green pathway to the 2-isopropyl-1-benzothiophene core. organic-chemistry.org

C-H Functionalization: Direct functionalization of C-H bonds is a highly efficient strategy for molecular construction. nih.gov Research could focus on the direct, metal-catalyzed or metal-free introduction of the isopropyl group onto the benzothiophene core at the C2 position, bypassing the need for pre-functionalized starting materials. organic-chemistry.orgnih.gov

Flow Chemistry: Continuous-flow systems offer improved efficiency, safety, and scalability over traditional batch reactions. Integrating electrochemical or photocatalytic methods into a flow process for the synthesis of this compound could be a significant manufacturing advancement.

A comparative table of potential modern synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Precursors/Reagents | Research Goal for this compound |

| Electrochemical Cyclization | Green, catalyst-free, oxidant-free, high atom economy. organic-chemistry.org | 2-Alkynyl thioanisoles, potassium halides. | Develop a selective electrochemical synthesis with high yield and purity. |

| Photocatalytic Annulation | Mild reaction conditions, uses visible light as a renewable energy source. organic-chemistry.org | o-Methylthio-arenediazonium salts, isopropyl-substituted alkynes. | Optimize a photocatalytic route to minimize waste and energy consumption. |

| Direct C-H Isopropylation | High atom economy, simplifies synthetic route. | Benzothiophene, isopropylation agent (e.g., isopropyl halide, isopropanol). | Discover a highly regioselective catalyst for direct C2 isopropylation. |

| Gold-Catalyzed Cyclization | High efficiency, potential for use in aqueous micellar media. calstate.edu | 2-Alkynyl thioanisoles. | Optimize a gold-catalyzed cyclization for sustainable production in water. calstate.edu |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the this compound core is largely uncharted territory. The interplay between the electron-rich benzothiophene ring and the steric and electronic influence of the C2-isopropyl group could lead to novel chemical transformations.

Promising Areas for Exploration:

Umpolung Strategy via S-Oxides: Benzothiophene S-oxides have been shown to be versatile precursors for regioselective C3 functionalization via an interrupted Pummerer reaction. nih.gov Investigating the S-oxide of this compound could unlock completely new reactivity, allowing for the introduction of various functional groups at the C3 position under mild, metal-free conditions. nih.gov

Asymmetric Catalysis: Developing enantioselective reactions is crucial, particularly for pharmaceutical applications. Future work could explore the asymmetric functionalization of the benzothiophene core or the isopropyl group, potentially using chiral transient directing groups to achieve high enantioselectivity in C-H activation reactions.

Cycloaddition Reactions: The benzothiophene ring can participate in various cycloaddition reactions. A systematic study of how the 2-isopropyl group influences the regioselectivity and stereoselectivity of these reactions could lead to the synthesis of complex, three-dimensional molecules with interesting properties. nih.gov

Radical-Promoted Heterocyclodehydration: Novel methods for creating benzothiophene derivatives from 1-(2-mercaptophenyl)-2-yn-1-ols using radical initiators have been developed. acs.org Applying this strategy could provide access to new derivatives of this compound that are not accessible through traditional means. acs.org

Advanced Computational Methodologies for Predictive Design

Computational chemistry is an indispensable tool for accelerating research and development by predicting molecular properties and reaction outcomes. Applying these methods to this compound can guide experimental work and uncover new opportunities.

Future Computational Approaches:

DFT for Reactivity and Spectra Prediction: Density Functional Theory (DFT) can be used to model the electronic structure, predict sites of reactivity for electrophilic or nucleophilic attack, and calculate spectroscopic properties (NMR, UV-Vis), which would aid in characterization and reaction planning. nih.gov

QSAR for Biological Activity: For medicinal chemistry applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives of this compound. researchgate.net This involves building computational models that correlate structural features with activity against specific targets like enzymes or receptors. researchgate.net

Molecular Dynamics for Materials Science: Molecular dynamics (MD) simulations can predict how molecules of this compound and its derivatives will pack in the solid state. This is critical for designing organic semiconductors, as crystal packing directly influences charge transport properties. ulb.ac.beacs.org

Machine Learning for Catalyst and Reaction Discovery: Integrating machine learning algorithms can help analyze large datasets from computational and experimental results to predict optimal reaction conditions, identify novel catalysts, and even propose new synthetic routes with enhanced efficiency and sustainability.

| Computational Method | Application Area | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Synthesis & Reactivity | Electronic structure, reaction mechanisms, transition states, spectroscopic data. nih.gov |

| QSAR Modeling | Medicinal Chemistry | Predicted biological activity (e.g., antibacterial, anticancer), toxicity profiles. researchgate.net |

| Molecular Dynamics (MD) | Materials Science | Crystal packing, thin-film morphology, thermodynamic stability of polymorphs. ulb.ac.beacs.org |

| Machine Learning (ML) | Process Optimization | Catalyst performance, optimal reaction conditions, prediction of novel bioactive structures. |

Integration into Novel Materials Systems and Device Architectures

Benzothiophene derivatives are key components in organic electronics due to their excellent charge carrier mobility and stability. nih.gov The unique properties of the 2-isopropyl substituent could be harnessed to create next-generation materials.

Potential Applications in Materials Science:

Organic Field-Effect Transistors (OFETs): The isopropyl group can enhance the solubility of the benzothiophene core, making it more compatible with solution-based processing techniques like inkjet printing for fabricating flexible electronic devices. Its influence on molecular packing could be systematically studied to optimize charge mobility. ulb.ac.beacs.orgnih.gov

Organic Light-Emitting Diodes (OLEDs): Functionalized benzothiophenes can serve as host materials or emitters in OLEDs. The 2-isopropyl derivative could be a scaffold for building new molecules with high triplet energies and tailored emission spectra for efficient blue phosphorescent or TADF-based OLEDs.

Organic Photovoltaics (OPVs): As an electron-rich building block, this compound could be incorporated into new donor or acceptor materials for organic solar cells. The goal would be to tune the electronic energy levels (HOMO/LUMO) to improve light absorption and charge separation efficiency.

Interdisciplinary Research Opportunities

The true potential of this compound will be unlocked through collaborations that bridge traditional scientific disciplines.

Medicinal Chemistry and Chemical Biology: Building on the known pharmacological activities of benzothiophenes (e.g., anticancer, antimicrobial), new libraries of compounds based on the 2-isopropyl scaffold can be synthesized and screened against a wide range of biological targets. researchgate.netyoutube.com The compound could also be functionalized with fluorescent tags to serve as a probe for studying biological processes.

Materials Science and Bioelectronics: Combining the semiconducting properties of benzothiophenes with their potential bioactivity opens the door to novel bioelectronic devices. This includes the development of highly sensitive biosensors for disease diagnostics or biocompatible transistors for interfacing with biological systems.

Supramolecular Chemistry and Nanotechnology: The 2-isopropyl group can influence the self-assembly properties of the benzothiophene core. This could be exploited to construct well-defined supramolecular structures, such as nanowires or vesicles, for applications in drug delivery, catalysis, or nanotechnology.

By pursuing these avenues, the scientific community can expand the fundamental understanding and practical applications of this compound, transforming it from a simple chemical entity into a valuable platform for future technologies.

Q & A

Basic: What are the established synthetic routes for 2-(Propan-2-yl)-1-benzothiophene, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves cyclization reactions or Friedel-Crafts alkylation. A common approach utilizes benzo[b]thiophene precursors, where the isopropyl group is introduced via electrophilic substitution. For example, acetylation followed by reduction or direct alkylation using isopropyl halides in the presence of Lewis acids (e.g., AlCl₃) can achieve substitution at the 2-position . Reaction conditions such as temperature, solvent polarity, and catalyst loading significantly impact yield. Lower temperatures (0–25°C) often favor selectivity, while prolonged reaction times may lead to byproduct formation due to over-alkylation. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and assess aromatic proton environments. The isopropyl group typically shows a septet (¹H) near δ 2.8–3.2 ppm and two distinct methyl doublets .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing isomers or contaminants .

- IR Spectroscopy : Identifies functional groups, such as C-S stretching (~680 cm⁻¹) and aromatic C-H vibrations .